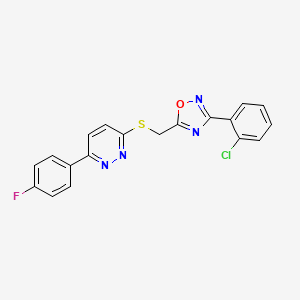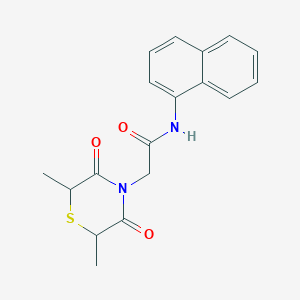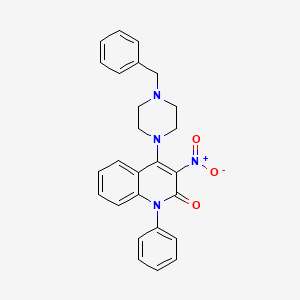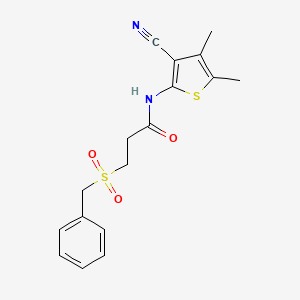
2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include looking at its reactivity, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and spectral data .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A new pyridazinone derivative has been synthesized and characterized through various spectroscopic studies, including FT-IR, NMR, and single-crystal X-ray diffraction. This research contributes to the structural understanding of pyridazinone derivatives and their potential applications in scientific research. The study highlights the compound's theoretical calculations and vibrational frequencies, providing insights into its stability and reactivity compared to similar compounds (Kalai et al., 2021).
Biological Activities and Applications
- Vasorelaxant and Antiplatelet Activities : New derivatives of pyridazinone have been studied for their vasorelaxant and antiplatelet properties. This research opens pathways for developing therapeutic agents targeting cardiovascular diseases by modulating blood vessel relaxation and platelet aggregation (Costas et al., 2010).
- Anticancer Activity : Another study synthesized a series of pyridazinone derivatives to investigate their antioxidant activity and potential anticancer properties. These compounds were evaluated for their effectiveness against certain cancer cell lines, providing a foundation for future anticancer drug development (Mehvish & Kumar, 2022).
Drug Discovery and Development
- Acaricide Development : Pyridaben, a compound structurally related to pyridazinone, was developed as an acaricide based on its efficacy, economy, and safety. This development process highlights the potential of pyridazinone derivatives in creating new pesticides (Hirata et al., 1995).
- Chemical Synthesis and Medicinal Chemistry : Research on the synthesis of various 2H-1-benzopyrans and related compounds, including pyridazinones, explores their potential as potassium channel activators. These studies contribute significantly to medicinal chemistry, particularly in designing new antihypertensive agents (Bergmann & Gericke, 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-17-9-6-16(7-10-17)14-22-19(23)13-12-18(21-22)11-8-15-4-2-1-3-5-15/h1-13H,14H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKNTPNSXNSIBW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)




![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)

![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)

![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)
![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2647493.png)